(R)-5-(2-cyclohexylethyl)-5-(cyclohexylmethyl)-2-imino-3-methylimidazolidin-4-one
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Overview
Description
®-5-(2-cyclohexylethyl)-5-(cyclohexylmethyl)-2-imino-3-methylimidazolidin-4-one is a complex organic compound with a unique structure that includes cyclohexyl groups and an imidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(2-cyclohexylethyl)-5-(cyclohexylmethyl)-2-imino-3-methylimidazolidin-4-one typically involves multiple steps, starting from readily available precursors One common method involves the reaction of cyclohexylmethylamine with a suitable aldehyde to form an imine intermediate This intermediate is then subjected to cyclization under acidic or basic conditions to yield the imidazolidinone core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
®-5-(2-cyclohexylethyl)-5-(cyclohexylmethyl)-2-imino-3-methylimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclohexyl groups or the imidazolidinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-5-(2-cyclohexylethyl)-5-(cyclohexylmethyl)-2-imino-3-methylimidazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its imidazolidinone core, which can mimic certain biological molecules.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of ®-5-(2-cyclohexylethyl)-5-(cyclohexylmethyl)-2-imino-3-methylimidazolidin-4-one involves its interaction with specific molecular targets. The imidazolidinone core can interact with enzymes and receptors, potentially inhibiting or activating their functions. The cyclohexyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylmethylamine: A precursor in the synthesis of the target compound.
Cyclohexylethylamine: Another related compound with similar structural features.
Imidazolidinone derivatives: Compounds with similar cores but different substituents.
Uniqueness
®-5-(2-cyclohexylethyl)-5-(cyclohexylmethyl)-2-imino-3-methylimidazolidin-4-one is unique due to the combination of its imidazolidinone core and the specific cyclohexyl substituents. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C19H33N3O |
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Molecular Weight |
319.5 g/mol |
IUPAC Name |
(5R)-2-amino-5-(2-cyclohexylethyl)-5-(cyclohexylmethyl)-3-methylimidazol-4-one |
InChI |
InChI=1S/C19H33N3O/c1-22-17(23)19(21-18(22)20,14-16-10-6-3-7-11-16)13-12-15-8-4-2-5-9-15/h15-16H,2-14H2,1H3,(H2,20,21)/t19-/m1/s1 |
InChI Key |
SVQNYPQKWMFQJJ-LJQANCHMSA-N |
Isomeric SMILES |
CN1C(=O)[C@@](N=C1N)(CCC2CCCCC2)CC3CCCCC3 |
Canonical SMILES |
CN1C(=O)C(N=C1N)(CCC2CCCCC2)CC3CCCCC3 |
Origin of Product |
United States |
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